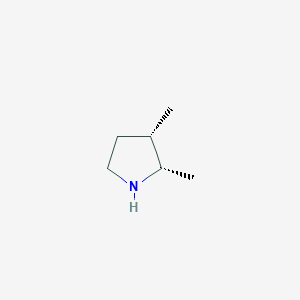![molecular formula C17H23NO2 B12107981 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alkaloid B is a naturally occurring organic compound that contains nitrogen atoms. Alkaloids are a diverse group of secondary metabolites found in plants, fungi, and some animals. They are known for their wide range of pharmacological activities, including analgesic, antimalarial, anticancer, and antibacterial properties . Alkaloid B, like other alkaloids, is characterized by its nitrogen-containing heterocyclic ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Alkaloid B typically involves several steps, including the formation of the nitrogen-containing heterocyclic ring. One common synthetic route involves the use of starting materials such as amino acids or other nitrogen-containing compounds. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Alkaloid B involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as liquid-liquid extraction, chromatography, and crystallization are commonly used to isolate and purify the compound from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
Alkaloid B undergoes various chemical reactions, including:
Oxidation: Alkaloid B can be oxidized to form different oxidation products, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert Alkaloid B into its reduced forms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkaloid B can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in the reactions of Alkaloid B include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Alkaloid B depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Alkaloid B has a wide range of scientific research applications, including:
Chemistry: Alkaloid B is used as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, Alkaloid B is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Alkaloid B has shown promise in the development of new drugs for treating diseases such as cancer, malaria, and bacterial infections.
Industry: In industrial applications, Alkaloid B is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Alkaloid B involves its interaction with specific molecular targets in the body. Alkaloid B can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various biochemical pathways. For example, Alkaloid B may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Alkaloid B can be compared to other alkaloids such as morphine, quinine, and nicotine. These compounds share similar nitrogen-containing heterocyclic structures and exhibit a range of pharmacological activities .
Uniqueness
What sets Alkaloid B apart from other alkaloids is its unique combination of chemical structure and biological activity. While other alkaloids may target similar pathways, Alkaloid B’s specific interactions with molecular targets and its distinct pharmacokinetic properties make it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
(2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPKDZFHCUWZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)







![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
